molecular formula C20H20BrN3O B3068323 3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate CAS No. 37889-60-4

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate

Cat. No. B3068323
CAS RN: 37889-60-4
M. Wt: 398.3 g/mol
InChI Key: NQAUNQUZHGCIBT-UHFFFAOYSA-N
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Description

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate, also known as Dimidium bromide, is a chemical compound with the empirical formula C20H18BrN3 . It has a molecular weight of 380.28 . This compound is also known by other names such as Trypadine .


Physical And Chemical Properties Analysis

Dimidium bromide is a dark red or purple crystalline powder . It is soluble in water . The compound has a lambda-max (UV-Vis) of 521-526 nm in methanol .

Scientific Research Applications

Environmental and Agricultural Applications

Application of alternative fumigants through drip irrigation systems

This research discusses the use of water-soluble formulations of alternative fumigants, which can be more economical and environmentally friendly than traditional methods. Such approaches can reduce worker exposure and allow for the application of a combination of fumigants through irrigation systems, potentially including bromide-based compounds (H. Ajwa et al., 2002) [https://consensus.app/papers/application-fumigants-irrigation-systems-ajwa/fa0c4b598e155f2ebe6e60f5a58b5b01/?utm_source=chatgpt].

Toxicology and Environmental Impact

Toxicology of methyl bromide

A chapter dedicated to discussing the toxicological effects of methyl bromide, focusing on its neurotoxicity. This compound, used for soil fumigation and pest control, has been extensively reviewed for its impact on human health and the environment (V. Piccirillo & Amanda L. Piccirillo, 2010) [https://consensus.app/papers/chapter-methyl-bromide-piccirillo/f0eaa6ed79185ac48c2681a3607f4a30/?utm_source=chatgpt].

Industrial and Food Processing Applications

Structural heat treatment for disinfesting insect pests

This research reviews methods for applying heat treatment to manage stored-product insect pests, highlighting the shift away from methyl bromide to more sustainable alternatives. It discusses the susceptibility of insects to elevated temperatures and the challenges of applying heat treatment efficiently (R. Mahroof, 2007) [https://consensus.app/papers/heat-treatment-disinfesting-pests-foodprocessing-mahroof/402b0445d67d5026a24df864e5dbf335/?utm_source=chatgpt].

Challenges in Transitioning Away from Bromide-based Compounds

Forest nurseries and the loss of methyl bromide fumigation

This study reviews alternatives to methyl bromide for controlling soilborne pests, emphasizing the need for integrated approaches combining nonfumigant and fumigant methods. It reflects on the challenges faced by industries in finding effective replacements (J. Weiland et al., 2013) [https://consensus.app/papers/forest-nurseries-face-choices-loss-methyl-bromide-weiland/a43f55d5c7f456568b4651c721a5f961/?utm_source=chatgpt].

Safety And Hazards

Dimidium bromide is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3.BrH.H2O/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;/h2-12,22H,21H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUNQUZHGCIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate

CAS RN

37889-60-4
Record name 37889-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
Reactant of Route 2
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
Reactant of Route 3
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
Reactant of Route 4
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
Reactant of Route 5
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
Reactant of Route 6
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate

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